Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-(2-styrylphenyl)propenic acid methyl ester is a fluorescence inhibitor.
Scientific Research Applications
Photochemical and Thermal Addition Reactions : A study by Somei et al. (1977) found that the irradiation of similar compounds in methanol can lead to the formation of specific isomers, providing insights into the stereoselectivities of these reactions (Somei et al., 1977).
Synthesis and Characterization of Photocrosslinkable Polymers : Research by Tamilvanan et al. (2008) involved synthesizing acrylate monomers with photocrosslinkable pendant chalcone moieties, which were polymerized for potential applications as photoresists (Tamilvanan et al., 2008).
Biological Activity of Ether and Ester Derivatives : Obregón-Mendoza et al. (2018) explored the biological activity of ether and ester derivatives, finding antioxidant and cytotoxic effects in certain compounds (Obregón-Mendoza et al., 2018).
Drug Release from Polymeric Hydrogels : A study by Arun and Reddy (2005) investigated the release rate of drugs from polymeric hydrogels using a similar crosslinker, highlighting the influence of various factors on drug release behavior (Arun & Reddy, 2005).
Design and Synthesis for Fungicidal Activity : Guan et al. (2011) designed and synthesized coumarin derivatives, including methoxyacrylate moieties, demonstrating potential fungicidal activity (Guan et al., 2011).
Grafting Techniques in Polymer Science : Mosnáček et al. (2012) showed the applicability of pendant benzoyl peroxides in polymer grafting techniques, offering insights into surface modifications (Mosnáček et al., 2012).
Polymerization Behavior of Acrylates : Kobatake et al. (1995) studied the polymerization and copolymerization behavior of methyl 2-(acyloxymethyl)acrylate, highlighting its rapid homopolymerization and its use in steric hindrance-assisted polymerization (Kobatake et al., 1995).
Synthesis of High-Molecular-Weight Polymers : Günaydin et al. (2005) modeled the free radical polymerization of acrylates like Methyl methacrylate (MMA), showing the influence of various substituents on the polymerizability and properties of the resulting polymers (Günaydin et al., 2005).
properties
CAS RN |
103455-29-4 |
---|---|
Product Name |
Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate |
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
methyl (E)-3-methoxy-2-[2-[(E)-2-phenylethenyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C19H18O3/c1-21-14-18(19(20)22-2)17-11-7-6-10-16(17)13-12-15-8-4-3-5-9-15/h3-14H,1-2H3/b13-12+,18-14+ |
InChI Key |
VEJCBCPEURAYAS-MEAXDALNSA-N |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1/C=C/C2=CC=CC=C2)/C(=O)OC |
SMILES |
COC=C(C1=CC=CC=C1C=CC2=CC=CC=C2)C(=O)OC |
Canonical SMILES |
COC=C(C1=CC=CC=C1C=CC2=CC=CC=C2)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-methoxy-2-(2-styrylphenyl)propenic acid methyl ester beta-methoxyacrylate stilbene beta-MOA-stilbene MOA stilbene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.